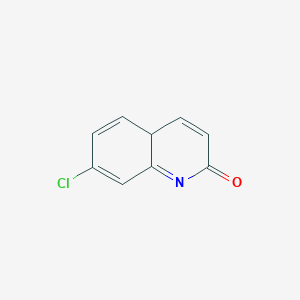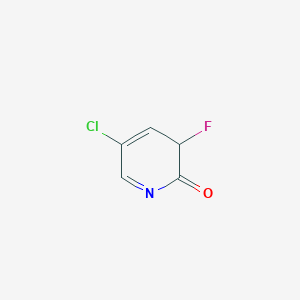
5-chloro-3-fluoro-3H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-fluoro-3H-pyridin-2-one is a heterocyclic compound with the molecular formula C5H3ClFNO It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by fluorine and chlorine atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-fluoro-3H-pyridin-2-one typically involves the halogenation of pyridin-2-one derivatives. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-fluoro-3H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides.
Oxidizing Agents: Such as hydrogen peroxide and peracids.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-fluoro-3H-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and receptor interactions.
Wirkmechanismus
The mechanism of action of 5-chloro-3-fluoro-3H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-3-fluoro-2-hydroxypyridine: Similar in structure but with a hydroxyl group at position 2.
5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine: Contains a pyrrolidine ring attached to the pyridine core
Uniqueness
5-Chloro-3-fluoro-3H-pyridin-2-one is unique due to its specific halogenation pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C5H3ClFNO |
|---|---|
Molekulargewicht |
147.53 g/mol |
IUPAC-Name |
5-chloro-3-fluoro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3ClFNO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H |
InChI-Schlüssel |
BXKKREQITGONIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=O)C1F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


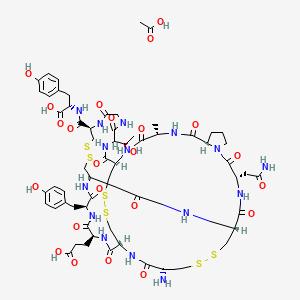
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12361016.png)
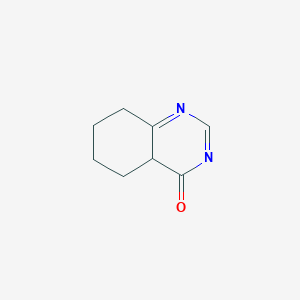
![6-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12361022.png)
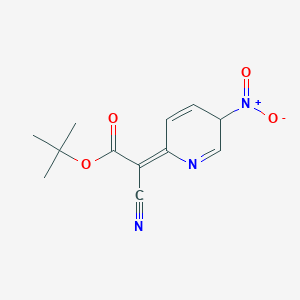
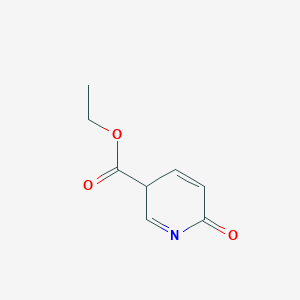
![9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B12361037.png)
![4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B12361041.png)
![(5R)-N-(oxan-4-yl)-5-oxo-2-(6-pyrimidin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-amine](/img/structure/B12361043.png)
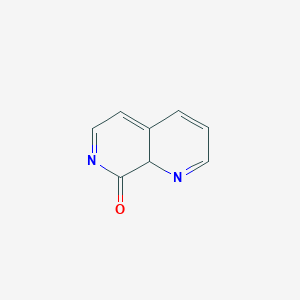
![(2S,4S,5R)-5-[6-(cyclopentylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B12361070.png)


